[(2R)-5,5-dimethyloxolan-2-yl]methanol
Overview
Description
[(2R)-5,5-dimethyloxolan-2-yl]methanol is a chiral compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is also known as ®-(5,5-Dimethyl-2-tetrahydrofuryl)methanol. This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of [(2R)-5,5-dimethyloxolan-2-yl]methanol typically involves the resolution of racemic mixtures. Racemic mixtures are 50:50 mixtures of two enantiomers, which are mirror images of each other . The resolution process involves separating these enantiomers using enantiomerically pure chiral reagents to form diastereomers, which can then be separated based on their different physical properties . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
[(2R)-5,5-dimethyloxolan-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can lead to the formation of the corresponding aldehyde or carboxylic acid.
Scientific Research Applications
[(2R)-5,5-dimethyloxolan-2-yl]methanol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, it can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [(2R)-5,5-dimethyloxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
[(2R)-5,5-dimethyloxolan-2-yl]methanol can be compared to other similar compounds, such as (S)-(5,5-Dimethyl-2-tetrahydrofuryl)methanol and other chiral alcohols. These compounds share similar structural features but differ in their stereochemistry and specific functional groups. The uniqueness of this compound lies in its specific chiral configuration, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[(2R)-5,5-dimethyloxolan-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPGNZTCLQDEJ-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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